molecular formula C21H28ClN5O3S B2738441 N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216581-55-3

N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2738441
CAS RN: 1216581-55-3
M. Wt: 466
InChI Key: CQXUDAPJYLQRQJ-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN5O3S and its molecular weight is 466. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Novel compounds synthesized from structural motifs similar to the one described have been explored for their potential as anti-inflammatory, analgesic, vasorelaxant, and antibacterial agents. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting a potential pathway for developing new therapeutic agents with minimized side effects (Abu‐Hashem et al., 2020). Another study focused on benzofuran-morpholinomethyl-pyrazoline hybrids, showcasing their significant vasodilatation properties, which could be beneficial in treating cardiovascular diseases (Hassan et al., 2014).

Antidepressant and Antimicrobial Activities

Research into pyrazole derivatives, including those with morpholine and benzothiazole groups, has indicated promising antidepressant and antimicrobial potentials. For example, compounds featuring the pyrazole nucleus have been evaluated for their antidepressant effects, providing a foundation for the development of novel antidepressant therapies (Mahesh et al., 2011). Additionally, analogs designed around the pyrazole-1-carboxamide scaffold have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in addressing bacterial infections (Palkar et al., 2017).

Future Directions

While specific future directions for this compound are not provided in the search results, the synthesis of similar compounds suggests a promising direction for the development of novel anti-Parkinsonian agents . Further studies are warranted to confirm their binding with human A2A receptor for the design and development of potent antagonists .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(23-24(15)2)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-14-16(28-3)5-6-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUDAPJYLQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

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